1-(2,3-dimethoxybenzoyl)piperidine
Description
1-(2,3-Dimethoxybenzoyl)piperidine is a piperidine derivative featuring a 2,3-dimethoxybenzoyl group attached to the nitrogen atom of the piperidine ring. Its molecular formula is C19H24N2O3S2 (when including the 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl} substituent), with a molecular weight of 392.5355 g/mol and a CAS registry number of 1421515-80-1 .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-12-8-6-7-11(13(12)18-2)14(16)15-9-4-3-5-10-15/h6-8H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJXNGOMIMWSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Sigma-1 Receptor (S1R) Ligands
Studies on S1R ligands highlight the importance of the 1-(3-phenylbutyl)piperidine scaffold (e.g., RC-33 derivatives). Key differences include:
- Substituent Orientation : Compounds with RMSD values <2 Å retain similar orientations of the 1-(3-phenylbutyl)piperidine group to RC-33, while those with RMSD >4 Å (e.g., compounds 37, 62) adopt opposing orientations due to bulkier hydrophobic groups at position 4 of the piperidine .
- Hydrophobic Interactions : Unlike 1-(2,3-dimethoxybenzoyl)piperidine, RC-33 analogs prioritize phenylbutyl chains for hydrophobic cavity binding near helices α4/α4. The thiazole-sulfanyl group in the target compound may engage in polar interactions absent in these analogs .
Table 1: Comparison with S1R Ligands
Piperidine Derivatives with Aromatic Moieties
Phenylcyclohexylpiperidines
Compounds like 1-(1-phenylcyclohexyl)piperidine hydrochloride (CAS 4681-(...)) exhibit neuropharmacological activity (e.g., self-administration in chronic spinal dogs) . Key distinctions:
- Core Structure : The target compound uses a benzoyl group, whereas phenylcyclohexyl derivatives feature a cyclohexyl bridge, enhancing rigidity and altering receptor affinity.
- Pharmacology : Phenylcyclohexylpiperidines show stimulant/toxic effects, while this compound’s activity remains uncharacterized but likely differs due to its polar substituents .
3-MeO-PCP and Fluorinated Analogs
- 3-MeO-PCP (1-[1-(3-methoxyphenyl)cyclohexyl]-piperidine) is a dissociative anesthetic with NMDA receptor antagonism. Its 3-methoxyphenyl group contrasts with the dimethoxybenzoyl group in the target compound, which lacks the cyclohexyl spacer .
Table 2: Aromatic Piperidine Derivatives
Benzoylpiperidine Variants
- Methyl 1-(3,4-dimethoxybenzoyl)-piperidine-4-carboxylate (CAS N/A): This analog replaces the thiazole-sulfanyl group with a methyl carboxylate, reducing hydrophobicity and altering electronic properties .
Table 3: Substituent Effects on Benzoylpiperidines
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